molecular formula C10H19N3O4 B3245545 2-[4-(Carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid CAS No. 169698-13-9

2-[4-(Carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid

Cat. No. B3245545
CAS RN: 169698-13-9
M. Wt: 245.28 g/mol
InChI Key: WBRUPBYQJCBBBL-UHFFFAOYSA-N
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Description

  • Structure : The compound consists of a triazacyclononane ring with a carboxymethyl group attached at one of the nitrogen atoms .

Future Directions

  • Barupal DK, Fiehn O: Generating the Blood Exposome Database Using a Comprehensive Text Mining and Database Fusion Approach. Environ Health Perspect. 2019 Sep;127(9):97008. doi: 10.1289/EHP4713. Epub 2019 Sep 26
  • Agilent Technologies. “Analysis of Organic Acids in Aqueous Samples.”
  • ChemSpider. “1H-1,2,4-Triazole-1-acetic acid.”

properties

IUPAC Name

2-[4-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4/c14-9(15)7-12-3-1-11-2-4-13(6-5-12)8-10(16)17/h11H,1-8H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRUPBYQJCBBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN1)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201225584
Record name Hexahydro-1H-1,4,7-triazonine-1,4(5H)-diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid

CAS RN

169698-13-9
Record name Hexahydro-1H-1,4,7-triazonine-1,4(5H)-diacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169698-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-1H-1,4,7-triazonine-1,4(5H)-diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1,4-bis-(carboxymethyl)-7-methanesulfonyl-1,4,7-triazacyclononane (15.0 g, 0.05 mol) in 15 mL of concentrated sulfuric acid is stirred at 25 C. for 24 hours. The reaction mixture is cooled in an ice bath and 50 mL of water is slowly added. Then the pH of the solution is adjusted to 7 and the solvent is evaporated under reduced pressure. The residue is triturated with methanol several times and the combined methanol solutions are evaporated to give 1,4-bis-(carboxymethyl)-1,4,7-triazacyclononane.
Name
1,4-bis-(carboxymethyl)-7-methanesulfonyl-1,4,7-triazacyclononane
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-[3-[N-(2,3-dihydroxypropyl)-N-(carboxymethyl)amino]propyl]4,7-bis(carboxymethyl)-1,4,7-triazacyclononane (5.0 g, 0.010 mol) in 50 mL of deionized water is added gadolinium oxide (1.8 g, 0.005 mol). The slurry is heated at 80 C. under argon atmosphere for 15 hours. The resulting solution is cooled at 25 C., filtered and the filtrate is evaporated under reduced pressure to give 1-[3-[N-2,3-dihydroxypropyl)-N-(carboxymethyl)amino]propyl]-4,7-bis-(carboxymethyl)-1,4,7-triazacyclononane, gadolinium(III) complex.
Name
1-[3-[N-(2,3-dihydroxypropyl)-N-(carboxymethyl)amino]propyl]4,7-bis(carboxymethyl)-1,4,7-triazacyclononane
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
CS(=O)(=O)N1CCN(CC(=O)O)CCN(CC(=O)O)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid
Reactant of Route 2
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2-[4-(Carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid
Reactant of Route 3
2-[4-(Carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid
Reactant of Route 4
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2-[4-(Carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid
Reactant of Route 5
2-[4-(Carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid
Reactant of Route 6
2-[4-(Carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid

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